molecular formula C20H20FN6NaO5 B12412848 Raltegravir (sodium)

Raltegravir (sodium)

货号: B12412848
分子量: 466.4 g/mol
InChI 键: QLBNDXLKPYXCIW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raltegravir (sodium) is an antiretroviral medication used to treat HIV/AIDS. It is sold under the brand name Isentress and is known for being the first integrase inhibitor approved for clinical use. Raltegravir works by inhibiting the HIV integrase enzyme, which is essential for the viral replication process .

准备方法

Synthetic Routes and Reaction Conditions

Raltegravir can be synthesized through several methods. One common method involves reacting 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using N-methylmorpholine as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of raltegravir involves the use of pharmaceutical compositions comprising HIV integrase strand transfer inhibitors. The process includes the preparation of oral pharmaceutical compositions of raltegravir or its pharmaceutically acceptable salts . The production process is designed to ensure the stability and efficacy of the final product.

化学反应分析

Types of Reactions

Raltegravir undergoes several types of chemical reactions, including:

    Oxidation: Raltegravir can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in raltegravir, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can impact the compound’s activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.

科学研究应用

Raltegravir has a wide range of scientific research applications, including:

相似化合物的比较

Similar Compounds

    Elvitegravir: Another integrase inhibitor used to treat HIV-1 infections. It has a similar mechanism of action but different pharmacokinetic properties.

    Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance compared to raltegravir.

    Bictegravir: An integrase inhibitor with improved efficacy and safety profiles.

Uniqueness of Raltegravir

Raltegravir was the first integrase inhibitor approved for clinical use, making it a pioneering compound in the treatment of HIV/AIDS. Its unique mechanism of action and favorable safety profile have made it a valuable addition to antiretroviral therapy .

属性

分子式

C20H20FN6NaO5

分子量

466.4 g/mol

IUPAC 名称

sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI 键

QLBNDXLKPYXCIW-UHFFFAOYSA-M

规范 SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。